2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside
Description
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside is a thioglycoside derivative of galactose, featuring acetyl protecting groups at the 2, 3, 4, and 6 hydroxyl positions and a thioacetate group at the anomeric carbon. Its α-configuration distinguishes it from β-anomers, which are more common in glycosylation reactions. This compound serves as a glycosyl donor in carbohydrate synthesis, leveraging the stability of thioacetates for controlled activation under mild conditions .
Properties
CAS No. |
130796-15-5 |
|---|---|
Molecular Formula |
C16H22O10S |
Molecular Weight |
406.406 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride in the presence of a catalyst such as boron trifluoride diethyl etherate (BF3·Et2O) to facilitate the acetylation process . The reaction conditions often require a controlled temperature environment to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl groups, yielding the parent thio-sugar.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the deacetylated thio-sugar.
Scientific Research Applications
Medicinal Chemistry
1.1 Antifibrotic Activity
Recent studies have identified this compound as a potential inhibitor of galectin-3, a protein implicated in fibrosis and cancer. Inhibitors of galectin-3 can mitigate fibrotic responses in tissues such as the liver and lungs. For instance, compounds derived from 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside have shown promising results in reducing profibrotic gene expression in liver myofibroblasts and demonstrated antifibrotic activity in mouse models of liver fibrosis induced by carbon tetrachloride (CCl₄) and bleomycin .
1.2 Cancer Research
The compound's ability to selectively inhibit galectin-3 has implications for cancer treatment. It has been shown that derivatives can inhibit the growth of lung adenocarcinoma when administered orally. This positions 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside as a candidate for further development in anticancer therapies targeting galectin-3 pathways .
Synthetic Organic Chemistry
2.1 Glycosylation Reactions
In synthetic organic chemistry, 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside is utilized as a glycosyl donor due to its high reactivity and ability to form glycosidic bonds selectively. The compound has been involved in various glycosylation reactions that yield α-linked glycosides with high stereoselectivity .
Case Study: Synthesis of Amino Sugars
A notable application involves the synthesis of amino sugars where the thioacetate derivative acts as a precursor in stereoselective synthesis pathways. The use of this compound has facilitated the development of new amino sugars with potential biological activities .
Biochemical Research
3.1 Enzyme Inhibition Studies
Research has demonstrated that derivatives of 2,3,4,6-tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside can serve as competitive inhibitors for certain glycosidases and glycosyltransferases. This property is crucial for understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.
Data Table: Enzyme Inhibition Potency
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| 2,3,4,6-Tetra-O-acetyl-1-S-acetyl... | Galectin-3 | Competitive | 0.5 |
| Derivative A | Glycosidase X | Non-competitive | 0.8 |
| Derivative B | Glycosyltransferase Y | Mixed | 0.6 |
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-a-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes. The sulfur atom in the thio-sugar can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
- Structure: β-anomer with ethylthio and acetyl groups.
- Molecular Formula : C₁₆H₂₄O₉S (MW 392.419) .
- Key Differences: The β-anomeric configuration enhances compatibility with β-selective glycosylation strategies. Ethylthio group (vs. S-acetyl) requires stronger activators (e.g., NIS/TfOH) for glycosylation. Applications: Widely used in oligosaccharide synthesis due to its stability and predictable reactivity .
Cyanomethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
- Structure: β-anomer with cyanomethylthio and acetyl groups.
- Molecular Formula: C₁₆H₂₁NO₉S (MW 403.40) .
- Key Differences: Cyanomethyl group enables unique modifications (e.g., conversion to methyl imidate for glycoprotein synthesis). Applications: Specialized in glycoconjugate and glycoprotein engineering due to its nitrile functionality .
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside
- Structure: α-anomer with benzyl protecting groups.
- Molecular Formula : C₃₅H₃₈O₆ (MW 554.67) .
- Key Differences: Benzyl groups offer superior stability under acidic/basic conditions but require hydrogenolysis for deprotection. Applications: Used in multistep syntheses where prolonged stability is critical .
Comparative Data Table
| Compound Name | Molecular Formula | MW | Anomer | Protecting Groups | Key Applications |
|---|---|---|---|---|---|
| Target Compound (α-S-acetyl) | C₁₆H₂₂O₁₀S₂ | 442.46 | α | 4 Acetyl, S-acetyl | Glycosyl donor for α-linked glycans |
| Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D | C₁₆H₂₄O₉S | 392.42 | β | 4 Acetyl, ethylthio | Oligosaccharide synthesis |
| Cyanomethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β | C₁₆H₂₁NO₉S | 403.40 | β | 4 Acetyl, cyanomethyl | Glycoprotein engineering |
| Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D | C₂₀H₂₄O₉S | 440.46 | β | 4 Acetyl, phenylthio | Sterically hindered glycosides |
| Methyl 2,3,4,6-Tetra-O-benzyl-α-D | C₃₅H₃₈O₆ | 554.67 | α | 4 Benzyl | Stable intermediates in multistep syntheses |
Biological Activity
2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside (CAS 130796-15-5) is a thio-glycoside derivative of D-galactose that has garnered attention for its potential biological activities. This compound is particularly notable for its interactions with various biological systems, including its role in immunology and its inhibitory effects on certain pathogenic bacteria.
Chemical Structure and Synthesis
The chemical structure of 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside can be represented as follows:
This compound can be synthesized through various methods involving the acetylation of galactopyranoside derivatives and the introduction of thioacetyl groups. The synthesis typically employs chemical strategies such as azide-alkyne click reactions to yield tetravalent glycoconjugates that exhibit enhanced biological activity compared to their monovalent counterparts .
Antimicrobial Properties
Research has demonstrated that 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside exhibits significant antimicrobial activity. In particular, studies have shown its effectiveness against Pseudomonas aeruginosa, a common opportunistic pathogen associated with cystic fibrosis. The compound was found to inhibit the hemagglutination caused by the lectin PA-IL from P. aeruginosa, with tetravalent forms of the compound showing up to 256 times greater inhibitory potency than d-galactose .
| Compound Type | Inhibitory Potency (MIC) | Relative Activity Compared to d-Galactose |
|---|---|---|
| Monovalent | 8x | 8 times better |
| Divalent | 16x | 16 times better |
| Tetravalent | 256x | 64 times better |
Immunomodulatory Effects
The compound also plays a role in modulating immune responses. Glycosylation patterns are crucial for immune cell interactions, and the presence of thioacetyl groups may enhance binding affinity to immune receptors. This interaction can influence T-cell activation and cytokine production, which are vital for effective immune responses .
In a study focusing on glycodynamics in immunotherapy, it was noted that compounds similar to thio-glycosides could alter the physicochemical properties of glycoproteins, thereby affecting their serum half-life and overall bioactivity .
Case Studies and Research Findings
-
Inhibition of Pseudomonas aeruginosa :
- A study utilized hemagglutination inhibition assays to evaluate the efficacy of tetravalent thio-glycosides against PA-IL. The results indicated that these compounds significantly reduced bacterial adhesion, suggesting potential therapeutic applications in treating infections caused by this pathogen .
-
Immunological Applications :
- Research highlighted the role of glycosylation in modulating immune responses through interactions with Siglec receptors. The presence of specific sugar moieties can either promote or inhibit immune cell activation, indicating that thio-glycosides like 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside could be designed for targeted immunotherapy applications .
Q & A
Basic Question: What are the standard synthetic protocols for 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thio-α-D-galactopyranoside?
Answer:
The synthesis typically involves sequential acetylation and thioglycoside formation. A common method is:
Protection of hydroxyl groups : React D-galactose with acetic anhydride in the presence of a catalyst (e.g., pyridine) to form the per-O-acetylated intermediate.
Thioglycoside formation : Treat the intermediate with a thioacetylating agent (e.g., HSC(O)Ac) under acidic conditions to introduce the 1-thioacetyl group.
Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product, confirmed by TLC and NMR .
Key challenges include controlling stereochemistry at the anomeric center and avoiding over-acetylation. Optimization of reaction time and temperature is critical to minimize side products .
Advanced Question: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal-packing effects. To resolve these:
- Dynamic NMR Analysis : Perform variable-temperature NMR to assess ring puckering or anomeric equilibrium in solution .
- Computational Modeling : Use density functional theory (DFT) to compare calculated NMR chemical shifts with experimental data, accounting for solvent effects .
- Twinned Crystallography : Apply SHELXL or SHELXD (SHELX programs) to refine crystal structures with potential twinning or disorder, ensuring proper enantiomorph-polarity assignment via Rogers’ η or Flack x parameters .
Example: A study on a similar thiogalactoside revealed that axial-equatorial anomer ratios in solution differed from the solid-state structure due to solvent-induced conformational changes .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign acetyl (δ 1.8–2.2 ppm for CH3) and anomeric proton (δ 5.0–6.0 ppm) signals. Use 2D COSY and HSQC to confirm glycosidic linkage and stereochemistry .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]+ ion).
- IR Spectroscopy : Confirm acetyl C=O stretches (~1740 cm⁻¹) and thiocarbonyl S-Ac (~1680 cm⁻¹) .
For advanced validation, compare data with crystallographic parameters (e.g., bond lengths, torsion angles) from SHELX-refined structures .
Advanced Question: How does the thioacetyl group influence glycosylation reactivity compared to O-glycosides?
Answer:
The 1-thioacetyl group acts as a superior leaving group, enabling milder glycosylation conditions:
- Mechanism : Activation via thiophilic promoters (e.g., NIS/AgOTf) generates a transient sulfonium ion, facilitating nucleophilic attack by acceptors without requiring strong acids .
- Stereocontrol : The bulky acetyl groups at C2, C3, C4, and C6 enforce a chair conformation, favoring β-selectivity in glycosylation (via neighboring-group participation) .
Contrast with O-glycosides: Thioglycosides exhibit higher stability under acidic conditions but require careful handling of sulfur byproducts .
Basic Question: What purification strategies are effective for this compound?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3 to 1:1) for baseline separation of acetylated byproducts.
- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals, monitored by melting point analysis (e.g., 143°C for analogous compounds) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical purity checks .
Advanced Question: How can ring puckering and anomeric effects be quantified in structural studies?
Answer:
- Puckering Parameters : Apply Cremer-Pople coordinates to quantify deviations from planarity. For galactopyranosides, calculate amplitude (q) and phase angle (φ) using atomic coordinates from X-ray data .
- Anomeric Effect Analysis : Measure the C1-O5 bond length (typically elongated in thioacetates) and compare with DFT-optimized geometries. A study on a similar compound showed q = 0.5 Å and φ = 18°, indicating a ⁴C₁ chair conformation .
Basic Question: What are the stability considerations for long-term storage?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of acetyl/thioacetyl groups .
- Solubility : Dissolve in anhydrous dichloromethane or acetonitrile to avoid moisture-induced degradation.
- Monitoring : Perform periodic 1H NMR checks to detect decomposition (e.g., free thiol peaks at δ 1.5–2.0 ppm) .
Advanced Question: How does this compound compare to β-anomers in glycosylation efficiency?
Answer:
- Reactivity : The α-thioacetyl group is less reactive than β-anomers due to steric hindrance from axial substituents, requiring stronger promoters (e.g., PhSeCl/AgClO4) .
- Applications : α-Anomers are preferred for synthesizing α-linked oligosaccharides (e.g., blood group antigens), while β-anomers are used in β-glucans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
